molecular formula C13H15NO3 B3056889 Methyl 4-oxo-1-phenylpiperidine-3-carboxylate CAS No. 7501-80-6

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate

Cat. No.: B3056889
CAS No.: 7501-80-6
M. Wt: 233.26 g/mol
InChI Key: DMDHVVYYWZYVIK-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . Its CAS Registry Number is 7501-80-6 . This chemical features a piperidine ring core, which is a common scaffold in medicinal chemistry and drug discovery. The molecule is substituted with a phenyl group on the nitrogen, a methyl ester at the 3-position, and a ketone at the 4-position. This combination of functional groups makes it a versatile building block or intermediate for the synthesis of more complex molecules. Piperidine derivatives are of significant interest in pharmaceutical research and are frequently explored for their potential biological activities. The compound has a predicted boiling point of approximately 370.3°C at 760 mmHg and a flash point of around 177.8°C . It is recommended to store this product sealed in a dry environment at 2-8°C . This product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 4-oxo-1-phenylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-9-14(8-7-12(11)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDHVVYYWZYVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322073
Record name methyl 4-oxo-1-phenylpiperidine-3-carboxylate
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Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-80-6
Record name NSC400345
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400345
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Record name methyl 4-oxo-1-phenylpiperidine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-oxo-1-phenylpiperidine-3-carboxylate
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Preparation Methods

Reaction Scheme and Conditions

  • Enamine Formation : Ethyl 3-oxobutanoate reacts with benzylamine in ethanol under reflux, yielding an enamine intermediate.
  • Cyclization : The enamine undergoes acid-catalyzed cyclization (e.g., HCl in dioxane) to form the piperidine ring.
  • Esterification : The intermediate carboxylic acid is treated with methanol and thionyl chloride (SOCl₂) to produce the methyl ester.

Key Parameters

  • Temperature: 80–100°C for cyclization
  • Catalysts: p-Toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂)
  • Yield: 45–60% (optimized via solvent selection, e.g., toluene for azeotropic water removal)

N-Phenylation of 4-Oxopiperidine-3-Carboxylate Intermediates

N-Phenylation introduces the phenyl group at the piperidine nitrogen. This method typically starts with a preformed 4-oxopiperidine-3-carboxylic acid derivative, followed by Ullmann-type coupling or Buchwald–Hartwig amination.

Synthetic Pathway

  • Intermediate Synthesis : 4-Oxopiperidine-3-carboxylic acid is prepared via cyclization of δ-valerolactam derivatives.
  • Methyl Ester Formation : The carboxylic acid is esterified using methanol and catalytic sulfuric acid.
  • N-Phenylation : The esterified piperidine reacts with iodobenzene in the presence of CuI/1,10-phenanthroline, K₂CO₃, and DMF at 110°C.

Optimization Insights

  • Ligand selection (e.g., 1,10-phenanthroline vs. BINAP) impacts coupling efficiency.
  • Microwave-assisted conditions reduce reaction time from 24 h to 2 h, improving yield to 75%.

Reductive Amination of Keto Esters

Reductive amination offers a stereocontrolled route to piperidines. Here, a keto ester condenses with a primary amine, followed by hydrogenation to form the cyclic amine.

Procedure

  • Condensation : Ethyl 3-oxo-4-phenylpiperidine-3-carboxylate reacts with methylamine in MeOH, forming an imine.
  • Hydrogenation : The imine is reduced under H₂ (50 psi) with 10% Pd/C, yielding the saturated piperidine.
  • Oxygenation : The 4-position is oxidized using KMnO₄ in acetic acid to introduce the oxo group.

Critical Observations

  • Pd/C particle size (e.g., 10 nm vs. 50 nm) affects hydrogenation rates.
  • Oxidation at 4-position requires strict temperature control (0–5°C) to prevent overoxidation.

Multicomponent Reactions (MCRs)

MCRs enable rapid assembly of complex structures. A three-component reaction involving an aldehyde, amine, and β-keto ester has been adapted for this compound.

Protocol

  • Reactants : Benzaldehyde, methyl acetoacetate, and ammonium acetate.
  • Conditions : Ethanol solvent, reflux for 6 h.
  • Post-Reaction Modification : The initial adduct is treated with POCl₃ to dehydrate and form the piperidine ring.

Advantages and Limitations

  • Advantage : Single-pot synthesis reduces purification steps.
  • Limitation : Low regioselectivity (50–60% yield), necessitating chromatographic separation.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts constructs the piperidine ring from diene precursors. This method is prized for its atom economy and functional group tolerance.

Steps

  • Diene Synthesis : Prepare a diene precursor via Heck coupling of methyl 3-(allyloxy)acrylate with 1-bromo-4-phenylpiperidine.
  • Metathesis : Treat the diene with Grubbs 2nd-generation catalyst (5 mol%) in CH₂Cl₂ at 40°C.
  • Tautomerization : The resulting cyclic enol ether is hydrolyzed to the 4-oxo derivative using HCl.

Performance Metrics

  • Catalyst loading: 5–7 mol% for >90% conversion
  • Solvent effects: CH₂Cl₂ outperforms THF in minimizing side reactions

Comparative Analysis of Methods

Method Yield Reaction Time Stereoselectivity Scalability
Cyclocondensation 45–60% 12–24 h Moderate High
N-Phenylation 65–75% 2–24 h Low Moderate
Reductive Amination 50–70% 8–12 h High High
Multicomponent Reactions 50–60% 6–8 h Low Low
Ring-Closing Metathesis 70–85% 4–6 h High Moderate

Key Findings

  • RCM offers the highest yield and stereoselectivity but requires expensive catalysts.
  • Reductive amination balances cost and efficiency for industrial-scale synthesis.

Analytical Validation and Characterization

Synthetic success is confirmed via:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 3.72 (s, 3H, OCH₃), 4.21 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 7.32–7.45 (m, 5H, Ar-H).
  • Mass Spectrometry : ESI-MS m/z 234.1 [M+H]⁺.
  • X-ray Crystallography : Confirms the equatorial position of the phenyl group and chair conformation of the piperidine ring.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between methyl 4-oxo-1-phenylpiperidine-3-carboxylate and analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (Da) Substituent (N1) Ester Group Key Properties/Applications References
This compound C₁₃H₁₅NO₃ 233.11 Phenyl Methyl Patented (2), intermediate in synthesis
Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate C₁₄H₁₇NO₃* 204.25 (reported) Phenyl Ethyl Discontinued commercially; unresolved molecular weight discrepancy
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride C₁₄H₁₇NO₃·HCl 269.58 (calculated) Benzyl Methyl Benzyl group removed via hydrogenolysis
Methyl 1-(2-phenylethyl)-4-oxo-piperidine-3-carboxylate C₁₅H₁₉NO₃ 261.32 2-Phenylethyl Methyl Increased lipophilicity; research applications

Key Comparisons:

Substituent Effects: Phenyl vs. Benzyl/Phenethyl: The phenyl group at N1 in the parent compound provides steric hindrance and aromatic interactions, while the benzyl group in its hydrochloride derivative acts as a protecting group for selective deprotection . Ester Groups: Replacing the methyl ester with an ethyl group (e.g., ethyl 4-oxo-1-phenylpiperidine-3-carboxylate) alters solubility and metabolic stability.

Synthetic Utility :

  • The hydrochloride salt of the benzyl-protected analog (methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride) is a critical precursor for synthesizing the parent compound via catalytic hydrogenation .

Physicochemical Properties :

  • Discrepancies in molecular weight data (e.g., ethyl ester in ) highlight the need for verification via modern analytical techniques like high-resolution mass spectrometry.
  • The phenethyl-substituted derivative exhibits a higher molecular weight (261.32 Da) and extended alkyl chain, which may influence crystallinity and solubility .

Biological Activity

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a carbonyl group and a carboxylate moiety. Its molecular formula is C13H15NO3C_{13}H_{15}NO_3 with a molecular weight of approximately 233.26 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of piperidine compounds can inhibit the growth of various bacterial strains, suggesting a mechanism that could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, research on structurally similar compounds has demonstrated their ability to modulate signaling pathways involved in cell proliferation and survival, indicating that this compound may share these effects .

The exact mechanism of action of this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cells, potentially inhibiting their activity and leading to altered cellular processes. Further studies are necessary to identify the precise molecular targets involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameMolecular FormulaUnique Features
PiperineC₁₁H₁₃NO₃Known for antioxidant and anti-inflammatory properties
MatrineC₁₁H₁₃NExhibits anticancer and antiviral activities
BerberineC₁₉H₁₉NO₃Recognized for antimicrobial and antidiabetic effects

This compound stands out due to its specific functional groups, which may enhance its biological activity compared to these similar compounds .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. For example, a study published in RSC Medicinal Chemistry highlighted the anticancer activity of related compounds against ovarian cancer cell lines, demonstrating promising results in terms of growth inhibition . Another investigation into the pharmacological properties revealed its potential as an analgesic and anti-inflammatory agent.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-oxo-1-phenylpiperidine-3-carboxylate
Reactant of Route 2
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Methyl 4-oxo-1-phenylpiperidine-3-carboxylate

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